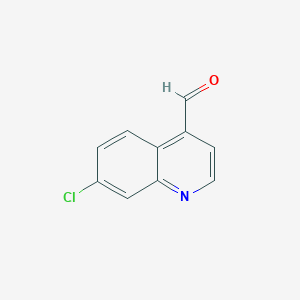
7-Chloroquinoline-4-carbaldehyde
Vue d'ensemble
Description
7-Chloroquinoline-4-carbaldehyde is a chemical compound with the CAS Number: 35714-48-8 and a Molecular Weight of 191.62 . It is also known by its IUPAC Name as 7-chloro-4-quinolinecarbaldehyde .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies . For instance, one study reported the synthesis of 7-chloroquinoline derivatives using the Vilsmeier–Haack reaction and aromatic nucleophilic substitution of 2,7-dichloroquinoline-3-carbaldehyde . Another study reported the synthesis of 7-chloroquinoline derivatives through the reaction of compound 2 and 1,3-diphenylpyrazole-4-carbaldehyde derivatives .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C10H6ClNO/c11-8-1-2-9-7 (6-13)3-4-12-10 (9)5-8/h1-6H . The compound has a molecular weight of 191.62 .
Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in various contexts. For example, it has been used in the synthesis of novel 7-chloroquinoline derivatives, including 2,7-dichloroquinoline-3-carbonitrile . Additionally, it has been used in the synthesis of 4-(2- - (4-substituted phenyl)-1-phenyl-1 H -pyrazol-4-yl]methylen hydrazinyl)-7-chloroquinoline compounds .
Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 191.62 . More detailed physical and chemical properties were not found in the search results.
Applications De Recherche Scientifique
Synthesis of Quinoline Derivatives
Recent studies have focused on the chemistry of chloroquinoline-carbaldehydes, including 7-Chloroquinoline-4-carbaldehyde, for the synthesis of quinoline ring systems. These compounds are essential in constructing fused or binary quinoline-core heterocyclic systems. Their synthesis and the reactions adopted are critical for developing biologically active compounds (Hamama et al., 2018).
Antimicrobial and Antioxidant Activities
Quinoline derivatives, including those of 7-chloroquinoline, have been synthesized and evaluated for their antibacterial and antioxidant activities. For example, novel 7-chloroquinoline derivatives demonstrated promising activities against various bacterial strains and showed strong antioxidant properties (Abdi et al., 2021).
Biological Evaluation as AKT1 Inhibitors
Compounds synthesized from 2-chloroquinoline-3-carbaldehydes, closely related to this compound, have shown potential as inhibitors of AKT1, an enzyme implicated in cancer progression. These compounds were evaluated for their inhibitory potential through docking analysis (Ghanei et al., 2016).
Application in Chitosan Modifications
Chitosan Schiff base derivatives have been synthesized using 2-chloroquinoline-3-carbaldehyde, demonstrating enhanced antibacterial properties. This suggests potential biomedical applications of these derivatives, including those derived from this compound (Haj et al., 2020).
Antiplasmodial Activity
Some 7-chloroquinoline derivatives have been synthesized and evaluated for their antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. These studies contribute to the search for new antimalarial agents (Beagley et al., 2003).
DNA Binding and Antimicrobial Agent
This compound derivatives have been studied for their interaction with DNA and evaluated for their antimicrobial activities. This includes the synthesis and characterization of novel compounds and their potential as antimicrobial agents (Lamani et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
7-chloroquinoline-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-8-1-2-9-7(6-13)3-4-12-10(9)5-8/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWDDNDHAKGKTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50618492 | |
| Record name | 7-Chloroquinoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35714-48-8 | |
| Record name | 7-Chloroquinoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7'-chloro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B3023974.png)
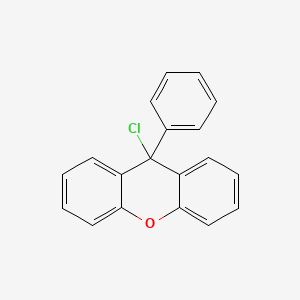
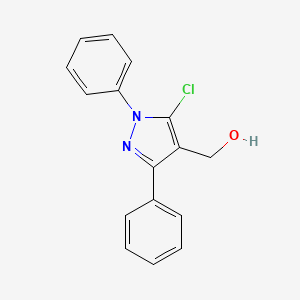
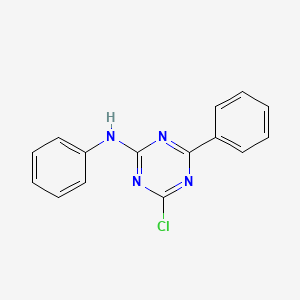

![[1-(2-Chloropyrimidin-4-yl)piperidin-4-yl]methanol](/img/structure/B3023984.png)
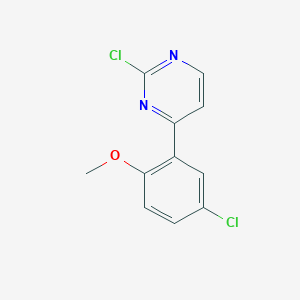
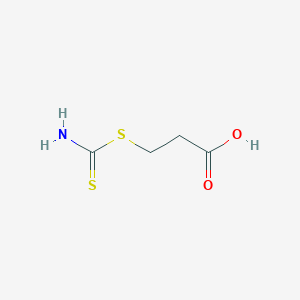
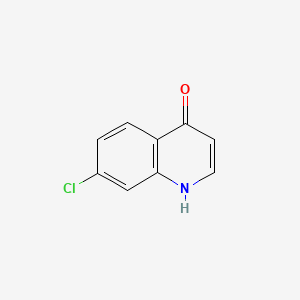
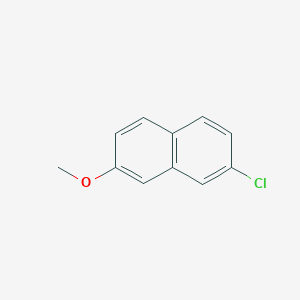
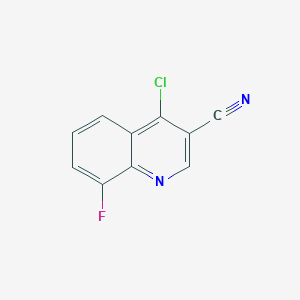

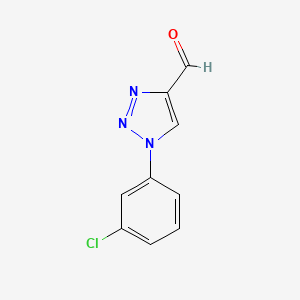
![2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid](/img/structure/B3023995.png)
